Ammonium thioglycolate

Vue d'ensemble

Description

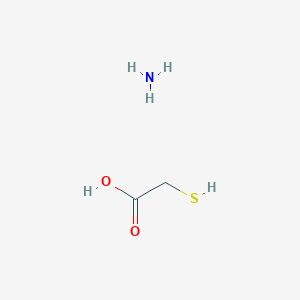

It has the chemical formula HSCH₂CO₂NH₄ and is primarily used in the cosmetic industry for hair perming and straightening . This compound is known for its ability to break disulfide bonds in hair, allowing it to be reshaped and restructured.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ammonium thioglycolate is synthesized by reacting thioglycolic acid with ammonia or ammonium hydroxide. The reaction typically occurs at a pH of 6.5 to 9 and at elevated temperatures ranging from 25°C to 100°C . The process involves the conversion of thioglycolic acid, which may be contaminated with isopropyl ester, into this compound through a condensation reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of thioglycolic acid with aqueous ammonia or ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the purity of the final product. Methods such as steam distillation, recrystallization, and the use of masking agents are employed to deodorize the thioglycolate and remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions: Ammonium thioglycolate undergoes various chemical reactions, including oxidation, reduction, and substitution. The thiol group (-SH) in the compound makes it a reducing agent, capable of donating electrons to other compounds and breaking chemical bonds .

Common Reagents and Conditions:

Oxidation: Thioglycolic acid and its derivatives can be oxidized to form dithiodiglycolic acid.

Substitution: Thioglycolic acid can react with alkyl halides to form thioethers.

Major Products Formed:

Dithiodiglycolic Acid: Formed through the oxidation of thioglycolic acid.

Thioethers: Formed through substitution reactions with alkyl halides.

Applications De Recherche Scientifique

Cosmetic Applications

Permanent Waving and Hair Treatments

- ATG is widely used in the cosmetic industry for permanent waving and hair straightening treatments. It acts as a reducing agent that breaks disulfide bonds in keratin, allowing hair to be reshaped.

- A study reported cases of temporary baldness associated with the use of cold wave permanents containing ATG, highlighting both its effectiveness and potential side effects .

Protein Loss Assessment

- Research has shown that hair chemical treatments, including those using ammonium thioglycolate, can lead to significant protein loss. A study compared the effects of various straighteners on hair protein loss, concluding that formulations based on ATG were less damaging than those based on sodium hydroxide .

Biochemical Research

Staining Techniques

- In biochemical research, ATG is utilized for enhancing electron microscopy imaging. It improves the contrast of hair shafts and insect cuticles, allowing for better visualization of their ultrastructural features .

- The method involves treating samples with ATG after fixation to achieve clearer imaging results, particularly in distinguishing between different layers of keratin and chitin structures.

Reduction Studies

- ATG's ability to reduce disulfide bonds is leveraged in studies examining the physical properties of hair. Research indicated that treatment with ATG alters the mechanical properties of hair shafts, which can be quantitatively analyzed using tensile strength measurements .

Toxicological Studies

Safety Assessments

- Toxicological evaluations have been conducted to assess the safety profile of this compound. These studies indicate that while ATG can cause skin sensitization and irritation, it has a relatively low acute toxicity profile when applied dermally .

- The LD50 value for dermal exposure is reported to be 848 mg/kg bw, indicating moderate toxicity under certain conditions .

Industrial Applications

Textile and Material Processing

- Beyond cosmetics, this compound finds applications in textile processing where it is used for reducing agents in dyeing processes. Its ability to modify protein structures aids in achieving desired textile properties.

Hair Care Product Development

- The formulation of hair care products often incorporates ATG due to its efficacy in altering hair structure without causing excessive damage compared to other harsh chemicals .

Case Studies

Mécanisme D'action

Ammonium thioglycolate exerts its effects by breaking disulfide bonds in keratin, the protein that makes up hair. The thiol group in the compound reduces the disulfide bonds, allowing the hair to be reshaped. After the desired shape is achieved, an oxidizing agent such as hydrogen peroxide is used to reform the disulfide bonds, giving the hair its new structure . This process is similar to the vulcanization of rubber, where polysulfide linkages are used to crosslink polymer chains .

Comparaison Avec Des Composés Similaires

Sodium Thioglycolate: Similar to ammonium thioglycolate but uses sodium instead of ammonium.

Potassium Thioglycolate: Another similar compound that uses potassium.

Uniqueness: this compound is unique due to its specific use in hair perming and straighteningAdditionally, the presence of the ammonium ion provides certain advantages in terms of solubility and odor compared to its sodium and potassium counterparts .

Activité Biologique

Ammonium thioglycolate (ATG) is a compound widely used in various applications, including cosmetic treatments and hair processing. Its biological activity has been the subject of numerous studies, focusing on its toxicity, mutagenicity, and physiological effects. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound is a salt derived from thioglycolic acid, characterized by its reducing properties. It is primarily used in the beauty industry for hair perming and straightening due to its ability to break disulfide bonds in keratin, allowing for the restructuring of hair fibers.

Acute Toxicity

The acute toxicity of this compound has been evaluated in several studies. The LD50 (lethal dose for 50% of the population) values indicate varying degrees of toxicity depending on the formulation and route of administration. Below is a summary table of LD50 values from different studies:

| Study Reference | Species | LD50 (mg/kg bw) | Administration Route | Observed Symptoms |

|---|---|---|---|---|

| Gardner, 1988 | Rat | 73 | Oral | Behavioral abnormalities; GI tract irritation |

| Hönack, 1996 | Rat | 50-200 | Oral | Lethargy; piloerection; respiratory distress |

| SCCS/1520/13 | Rat | >2000 | Dermal | Moderate skin irritation |

| Rampy, 1973 | Rabbit | 848 | Dermal | Skin erythema; slight necrosis |

These studies demonstrate that this compound exhibits significant toxicity at certain doses, particularly through oral administration. Behavioral changes such as lethargy and respiratory issues were commonly observed at higher doses.

Chronic Toxicity and Reproductive Effects

Long-term exposure studies have examined the chronic effects of this compound on reproductive health. In a study compliant with OECD guidelines, no adverse effects on sperm parameters or reproductive cycles were noted at doses up to 180 mg/kg bw/day in rats. The NOAEL (No Observed Adverse Effect Level) for maternal and embryo-fetal toxicity was determined to be 15 mg/kg bw/day for this compound .

Mutagenicity Studies

Research has shown that this compound is not mutagenic. In reverse gene mutation assays using Salmonella typhimurium and mouse lymphoma cells, this compound did not induce mutations in the presence or absence of metabolic activation . Additionally, it was not clastogenic in chromosomal aberration assays performed on human lymphocytes.

Environmental Impact

This compound also poses environmental concerns due to its aquatic toxicity. The 96-hour LC50 for fish (Oncorhynchus mykiss) was reported as greater than 100 mg/L , indicating low acute toxicity to aquatic life . However, its breakdown products can be more toxic, necessitating careful management in industrial applications.

Case Studies

- Hair Treatment Applications : In a study examining hair shaft alterations post-treatment with this compound, significant structural changes were observed under electron microscopy. The treatment improved staining contrast and highlighted fibrous structures within the hair cortex .

- Dermal Absorption Studies : Research indicated that prolonged exposure to this compound mixtures can increase urinary excretion of sulfur isotopes in rabbits, suggesting systemic absorption and potential metabolic effects .

Propriétés

Numéro CAS |

5421-46-5 |

|---|---|

Formule moléculaire |

C2H7NO2S |

Poids moléculaire |

109.15 g/mol |

Nom IUPAC |

azane;2-sulfanylacetic acid |

InChI |

InChI=1S/C2H4O2S.H3N/c3-2(4)1-5;/h5H,1H2,(H,3,4);1H3 |

Clé InChI |

ZZTCCAPMZLDHFM-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])S.[NH4+] |

SMILES canonique |

C(C(=O)O)S.N |

Color/Form |

Colorless to pale pink liquid |

Densité |

Specific gravity: 1.205 @ 20 °C |

Key on ui other cas no. |

5421-46-5 |

Description physique |

Ammonium thioglycolate is a colorless to faint pink liquid with a repulsive, skunk-like odor. (NTP, 1992) Liquid |

Pictogrammes |

Corrosive; Acute Toxic; Irritant |

Numéros CAS associés |

68-11-1 (Parent) |

Solubilité |

Miscible (NTP, 1992) |

Synonymes |

2-mercaptoacetate 2-mercaptoacetate, bismuth (3+), sodium salt (3:1:3) 2-mercaptoacetate, calcium salt (1:1) 2-mercaptoacetate, calcium salt (2:1) 2-mercaptoacetate, calcium salt (2:1) salt, trihydrate 2-mercaptoacetate, monoammonium salt 2-mercaptoacetate, monopotassium salt 2-mercaptoacetate, monosodium salt 2-thioglycolic acid ammonium thioglycolate calcium thioglycolate mercaptoacetic acid sodium thioglycolate sodium thioglycollate thioglycolic acid |

Pression de vapeur |

8.5X10-6 mm Hg @ 25 °C /Estimated/ |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ammonium thioglycolate interact with hair keratin?

A1: this compound breaks the disulfide bonds in cystine, an amino acid found in keratin. This process involves a reduction reaction where the disulfide bond (S-S) is cleaved, and two cysteine molecules with thiol groups (SH) are formed. [, , , ] This weakens the hair structure, making it malleable for reshaping. []

Q2: What happens when hair treated with this compound is neutralized?

A2: Neutralization with an oxidizing agent, typically hydrogen peroxide, allows the reformation of disulfide bonds between cysteine molecules in their new positions. [, ] This "fixes" the hair in its new, straightened or curled shape. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is HSCH2COONH4, and its molecular weight is 109.15 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While specific spectroscopic data is not provided in the provided research papers, studies have used techniques like infrared spectrometry and ultraviolet spectrometry to characterize synthesized gold complexes containing this compound. []

Q5: How stable is this compound in different formulations?

A5: The stability of this compound can be influenced by factors like pH, temperature, and the presence of other chemicals. For example, its degradation is significantly increased when stored on patch test shelves. [] This highlights the importance of proper storage and formulation to maintain its effectiveness.

Q6: Are there any known compatibility issues with this compound in cosmetic formulations?

A6: this compound is incompatible with strong alkalis like sodium hydroxide. Combining these two in hair treatments can lead to severe hair damage, even hair loss. []

Q7: Beyond hair treatments, what other applications utilize the properties of this compound?

A7: this compound's ability to break disulfide bonds finds use in:

- Cleaning: Removing iron-rich deposits from freshwater snail shells for scientific study. []

- Material Science: Functionalizing eggshell membranes for enhanced heavy metal adsorption from wastewater. []

- Textile Industry: Enhancing the dyeability of wool fabric with acid and reactive dyes. []

- Nanotechnology: Synthesizing sulfur and nitrogen co-doped carbon nanoparticles for metal ion detection and bioimaging. []

- Analytical Chemistry: Recovering precipitated uric acid in urine samples for accurate analysis. []

Q8: What are the known toxicological effects of this compound?

A8: this compound can cause skin irritation and allergic reactions in some individuals. [, , , , ] It can also be a sensitizer, leading to allergic contact dermatitis upon repeated exposure. [, , , , ]

Q9: Are there any safety concerns regarding the use of this compound in hair salons?

A9: While generally considered safe when used as directed, exposure to this compound in hair salons can pose risks:

- Inhalation: Airborne this compound, although typically below occupational safety limits, can cause respiratory irritation. []

- Skin Contact: Hairdressers are particularly susceptible to allergic contact dermatitis due to repeated exposure. [, , , , ]

- Accidental Ingestion: While rare, ingestion of permanent wave solutions containing this compound can lead to poisoning. []

Q10: What steps can be taken to minimize risks associated with this compound exposure?

A10: Minimizing risks involves:

- Proper Ventilation: Ensuring adequate ventilation in salons to reduce airborne concentrations. []

- Personal Protective Equipment: Hairdressers should wear gloves to avoid direct skin contact. []

Q11: Has the use of this compound in hair treatments been studied in relation to alcohol consumption detection?

A11: Research indicates that bleaching and perming hair with this compound significantly reduces the amount of ethyl glucuronide (EtG), an alcohol consumption biomarker, in hair samples. [] This highlights the importance of considering cosmetic treatments when interpreting EtG test results.

Q12: Are there any alternatives to this compound for hair straightening?

A12: Yes, alternatives include:

- Sodium Hydroxide: A stronger alkali, typically used for straightening tightly curled, Afro-ethnic hair. []

- Guanidine Hydroxide: Another strong alkali, considered milder than sodium hydroxide but still potentially damaging to hair. []

- Acid Straighteners: Formulations containing glyoxylic acid, offering a gentler approach but requiring specific application techniques. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.